molecular formula C15H28N4O3 B14381381 L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide CAS No. 90067-91-7

L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide

Cat. No.: B14381381
CAS No.: 90067-91-7
M. Wt: 312.41 g/mol
InChI Key: UTYIYDHCGAIGSN-SRVKXCTJSA-N
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Description

L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The final step involves deprotection to yield the desired peptide.

Industrial Production Methods

Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides on a solid support, with each amino acid being added sequentially. SPPS is advantageous due to its scalability and ability to produce high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction could produce reduced peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in biological processes and potential therapeutic applications.

    Medicine: Explored for its potential as a drug candidate or in drug delivery systems.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-alanyl-N-(1-oxohexyl)-L-glutamyl-L-alaninamide
  • L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-glutaminamide

Uniqueness

L-Alanyl-L-alanyl-N-(2-methylpropyl)-L-prolinamide is unique due to its specific amino acid sequence and structural properties. This uniqueness may confer distinct biological activities and applications compared to other similar compounds.

Properties

CAS No.

90067-91-7

Molecular Formula

C15H28N4O3

Molecular Weight

312.41 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-(2-methylpropyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H28N4O3/c1-9(2)8-17-14(21)12-6-5-7-19(12)15(22)11(4)18-13(20)10(3)16/h9-12H,5-8,16H2,1-4H3,(H,17,21)(H,18,20)/t10-,11-,12-/m0/s1

InChI Key

UTYIYDHCGAIGSN-SRVKXCTJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(C)C)N

Canonical SMILES

CC(C)CNC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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